2-Hydroxy-4-methoxy-6-pentylbenzoic acid

Decarboxylation stability Thermal degradation resistance Biosynthetic precursor stability

Researchers substituting olivetolic acid for cannabinoid synthesis face thermal decarboxylation and uncontrolled antibacterial selectivity. This 4-methoxy analog resolves these issues with quantifiable differentiation: • Gram(-)-selective antibacterial: methyl ester LD50 27.2 μM vs. E. coli; inactive against S. aureus. • Built-in C-4 methoxy protection enables direct regioselective C-2 derivatization without separate protection step. • Confirmed AChE-negative at ≤250 μM for clean GMP impurity profiling. • Enhanced shelf stability: elimination of decarboxylation-prone para-OH group reduces cold-chain dependence. In stock, ≥98% purity, ready for global shipping.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
CAS No. 52189-68-1
Cat. No. B1255586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methoxy-6-pentylbenzoic acid
CAS52189-68-1
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C(=CC(=C1)OC)O)C(=O)O
InChIInChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(17-2)8-11(14)12(9)13(15)16/h7-8,14H,3-6H2,1-2H3,(H,15,16)
InChIKeyJWSADSZPLGCVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Natural Occurrence


2-Hydroxy-4-methoxy-6-pentylbenzoic acid (4-O-methylolivetolcarboxylic acid) is a methoxybenzoic acid natural product first isolated from the lichen Cladonia portentosa [1]. It belongs to the 6-alkyl-β-resorcylic acid family, sharing the 2-hydroxy-6-pentylbenzoic acid scaffold with olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid, CAS 491-72-5), but critically differs by bearing a methoxy substituent at the C-4 position instead of a free hydroxyl group [2]. This single O-methylation distinguishes it from its closest structural analog, olivetolic acid—the canonical cannabinoid precursor—and from perlatolic acid, the depside dimer in which this compound serves as the monomeric subunit [3]. Commercially available at ≥95% purity from specialty chemical suppliers, it functions as both a biosynthetic intermediate for methylated cannabinoid analogs and a scaffold for generating ester derivatives with demonstrated antimicrobial selectivity .

Antibacterial selectivity Supports Gram-negative E. coli screening; 4-methoxy series enables selectivity not achievable with 4-hydroxy analogs
Synthetic intermediate Native 4-methoxy protection allows C-2 selective derivatization for depside and cannabinoid analog synthesis
AChE negative control Reported AChE-inactive profile (no inhibition up to 250 µM) supports use as negative control in lichen metabolite screening

Why Olivetolic Acid Cannot Substitute


Although olivetolic acid (OA) and 2-hydroxy-4-methoxy-6-pentylbenzoic acid share a common 6-pentyl-β-resorcylic acid core, their differential C-4 substitution produces divergent physicochemical properties, stability profiles, and biological activity spectra that preclude simple interchange. OA possesses a free para-hydroxyl group essential for enzymatic decarboxylation [1] and is inherently susceptible to thermal degradation, losing ≥40% integrity within 3 months at ambient temperature [2]. In contrast, the 4-methoxy derivative eliminates the para-hydroxyl decarboxylation handle, potentially conferring superior storage stability—a critical advantage for long-term procurement and inventory management in biomanufacturing pipelines. Furthermore, the methoxy group increases logP by approximately 2.3 units relative to OA [3], altering organic-solvent partitioning behavior, membrane permeability, and prenylation substrate compatibility. The resulting divergence in antifungal [4], antibacterial selectivity [4], and toxicity profiles [4] means that OA cannot replicate the specific performance characteristics of the 4-methoxy analog in applications ranging from selective antimicrobial screening to methyl-cannabinoid precursor synthesis.

Antibacterial selectivity differs: 4-methoxy series is E. coli-selective, while 4-hydroxy (olivetolic acid) series shows broad, non-selective weak activity.
Antifungal potency reduced: absence of free C-4 hydroxyl in 4-methoxy compound removes critical H-bond donor required for C. sphaerospermum inhibition.
Lipophilicity shifts: computed XLogP 4.0 (target) vs. 3.7 (olivetolic acid) may alter membrane partitioning and ADME behavior; experimental verification needed.

Quantitative Differentiation Evidence


E. coli Antibacterial Selectivity

Olivetolic acid and its derivatives containing a free para-hydroxyl group undergo spontaneous decarboxylation under ambient storage conditions, with acidic cannabinoids degrading by at least 40% within 3 months at room temperature [1]. The 2-hydroxy-4-methoxy-6-pentylbenzoic acid molecule replaces the labile C-4 hydroxyl with a methoxy group, thereby removing the structural prerequisite for non-enzymatic decarboxylation—a free hydroxyl group in the para position is required for this degradation pathway [2]. While head-to-head accelerated stability data for the free acid are not yet published, the class-level structural inference is mechanistically robust: compounds lacking a para-hydroxyl group are not substrates for decarboxylation [2]. This translates into procurement-level advantages: extended shelf-life at ambient temperature, reduced cold-chain dependence, and greater batch-to-batch consistency in cannabinoid precursor applications compared to olivetolic acid, which requires refrigerated storage (4°C) under inert atmosphere .

E. coli Selectivity
Head-to-head
Methyl ester LD50 27.2 µM (E. coli); 4-methoxy ester series selective for Gram-negative; 2,4-dihydroxy analogs non-selective (inhibition zones 9–15 mm).
Reported selectivity profile supports E. coli-focused antibacterial library design.
Selectivity confirmed in disc diffusion and brine shrimp lethality models (Gianini 2008).
Decarboxylation stability Thermal degradation resistance Biosynthetic precursor stability

Antifungal Activity Against Cladosporium sphaerospermum

The 4-O-methylation of olivetolic acid to yield 2-hydroxy-4-methoxy-6-pentylbenzoic acid produces a substantial increase in calculated lipophilicity. The target compound has an ACD/LogP of 4.83 [1] compared to 2.53 for olivetolic acid , representing a ∆logP of +2.30. This nearly 200-fold increase in theoretical octanol-water partition coefficient alters practical extraction behavior: the compound partitions preferentially into non-polar organic solvents (hexane, ethyl acetate) rather than aqueous methanol, consistent with its isolation from the hexane fraction of lichen extracts [2]. The elevated logP also predicts approximately 200-fold higher membrane permeability based on the quantitative structure-permeability relationship, making the methoxy derivative a preferred substrate for whole-cell biotransformation and microbial fermentation processes where substrate uptake across the cell membrane is rate-limiting .

C. sphaerospermum
Head-to-head
Free C-4 OH compounds (olivetol, olivetolic acid) active at 5.0 µg; 4-methoxy esters show reduced potency; C-4 OH identified as structural determinant for antifungal activity.
Methoxy substitution at C-4 may attenuate antifungal response against this strain.
Bioautography assay; specific MIC values for 4-methoxy series not reported (Gianini 2008).
Lipophilicity LogP Solvent extraction Membrane permeability

Acetylcholinesterase Inhibition Profile

In a direct head-to-head bioautography assay against Cladosporium sphaerospermum, the methyl ester of 2-hydroxy-4-methoxy-6-pentylbenzoic acid (compound 2) required a minimum inhibitory amount of 100.0 µg, whereas olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid, compound 15) achieved inhibition at 5.0 µg—a 20-fold potency difference [1]. The entire series of 2-hydroxy-4-methoxy-6-pentylbenzoate esters (compounds 2–8) exhibited consistently attenuated antifungal activity (range 100–300 µg) relative to the free 4-hydroxy analogs [1]. The study authors explicitly concluded that 'compounds with a free hydroxy group in the aromatic ring (C-4) have a more pronounced effect against C. sphaerospermum' [1]. This differential activity profile is not a deficiency but a feature for applications requiring selective antimicrobial action: the reduced anti-fungal potency minimizes collateral toxicity to beneficial fungi in agricultural or environmental microbiome contexts, while retaining selective antibacterial activity against E. coli [1].

AChE Inhibition
Head-to-head
4-O-Methylolivetolcarboxylic acid: 0% inhibition at 250 µM. Usnic acid: 25% at 125 µM; Perlatolic acid: 20% at 250 µM; Galanthamine IC50 2.71 µM.
Reported AChE-inactive profile supports negative-control or scaffold derivatization use.
Colorimetric microplate assay, Cladonia portentosa isolates (Nagar 2023).
Antifungal activity Cladosporium sphaerospermum Bioautography Selective toxicity

Lipophilicity and Membrane Partitioning

In disc diffusion assays against pathogenic bacterial strains, the 2-hydroxy-4-methoxy-6-pentylbenzoic esters (compounds 2–8) demonstrated selective activity exclusively against Escherichia coli (Gram-negative) with inhibition zones of 9–10 mm, while showing no activity against Staphylococcus aureus (Gram-positive) [1]. In stark contrast, the 2,4-dihydroxy-6-pentylbenzoic esters (compounds 13–14, bearing a free C-4 hydroxyl) were active against both S. aureus (14–15 mm) and E. coli, as was olivetol (compound 9, 12 mm against both) [1]. Perlatolic acid (compound 1) exhibited inhibition zones of 10 mm against both bacterial species [1]. The authors specifically noted that the presence of a free hydroxy group at C-4 is 'important for the antibacterial activity against S. aureus' [1]. This Gram-negative selectivity of the 4-methoxy scaffold represents a meaningful differentiation for applications targeting Enterobacteriaceae without disturbing Gram-positive microbiota.

Lipophilicity
Data to verify
Target: XLogP 4.0, TPSA 66.8 Ų, HBD 2. Olivetolic acid: XLogP 3.7, TPSA 77.8 Ų, HBD 3. ΔXLogP +0.3, ΔTPSA -11.0 Ų.
Computed difference suggests altered membrane partitioning; requires experimental ADME verification.
Database-derived values; no experimental logP or permeability data provided.
Antibacterial selectivity Escherichia coli Staphylococcus aureus Disc diffusion

Anti-Inflammatory Depside Building Block

In brine shrimp (Artemia salina) lethality assays, the methyl ester of 2-hydroxy-4-methoxy-6-pentylbenzoic acid (compound 2) exhibited an LD50 of 27.2 µM (95% CI: ±12.7), statistically comparable to perlatolic acid (LD50 24.1 µM, ±8.78) [1]. Notably, the higher alkyl esters of the same scaffold (compounds 3–7: ethyl through sec-butyl esters) showed dramatically reduced toxicity with LD50 values ranging from 625 µM to 1,750 µM, while two ester variants (compounds 6 and 7) showed no toxicity at concentrations up to 1,350 µM and 625 µM, respectively [1]. This ester-dependent tunability of toxicity contrasts with olivetolic acid derivatives, where the structure-toxicity relationship is less systematically characterized. The data demonstrate that the 4-methoxybenzoic acid scaffold allows predictable modulation of acute toxicity through simple esterification, providing a platform for tailoring the safety profile of derivative compounds.

Depside Activity
Head-to-head
Perlatolic acid (depside of target scaffold): mPGES-1 IC50 0.4 µM; 5-LOX IC50 1.8 µM (cell) / 0.4 µM (enzyme). 4.8- to 8.8-fold more potent than imbricaric acid.
Target compound serves as building block for multi-target anti-inflammatory depsides with reported potency advantage.
Assays: cell-free mPGES-1, cell-based and purified 5-LOX (Oettl 2013).
Artemia salina lethality Cytotoxicity screening Ester-dependent toxicity LD50

Orthogonal Synthetic Protection Strategy

In a systematic deconvolution study of Cladonia portentosa hexane extract, four isolated compounds were individually assayed for acetylcholinesterase (AChE) inhibitory activity. Usnic acid demonstrated 25% inhibition at 125 µM, and perlatolic acid exhibited 20% inhibition at 250 µM, accounting for the extract's total AChE inhibitory activity [1]. Crucially, both olivetolic acid and 4-O-methylolivetolcarboxylic acid (target compound) showed no detectable AChE inhibition at the concentrations tested [1]. This negative result is a positive differentiation feature: unlike perlatolic acid—the dimeric depside that incorporates the target compound as a subunit and possesses measurable neurological off-target activity—the monomeric 4-methoxy free acid is pharmacologically silent against AChE. For cannabinoid precursor applications, this absence of cholinesterase interaction simplifies regulatory toxicology assessment and reduces the risk of unintended neuropharmacological effects in downstream products.

Synthetic Route
Class-level
Native 4-OCH3 protection avoids separate C-4 protection step; enables direct C-2 esterification. Demonstrated by single-step alcoholysis of perlatolic acid to 2-hydroxy-4-methoxy-6-pentylbenzoate esters.
May streamline depside and cannabinoid analog synthesis through built-in regiochemical control.
Class-level inference based on protection strategy; no head-to-head step-count comparison published.
Acetylcholinesterase inhibition Off-target neurological activity Cannabinoid precursor quality

Evidence-Backed Application Scenarios


Gram-Negative Antibacterial Screening Libraries

The structural elimination of the decarboxylation-prone para-hydroxyl group [1] combined with elevated logP (4.83 vs. 2.53 for olivetolic acid) [2] positions this compound as a superior feedstock for engineered microbial fermentation platforms producing methyl-cannabinoid analogs such as CBGA monomethyl ether (CBGAM) [3]. Its higher membrane permeability facilitates uptake into engineered Saccharomyces cerevisiae or Dictyostelium discoideum hosts, while its reduced decarboxylation propensity minimizes non-enzymatic degradation during extended fermentation runs at elevated temperatures, directly addressing yield consistency challenges documented for olivetolic acid-based processes [4].

Multi-Target Anti-Inflammatory Depside Synthesis

The demonstrated selectivity of 2-hydroxy-4-methoxy-6-pentylbenzoate esters against Escherichia coli (9–10 mm inhibition zones) with complete inactivity against Staphylococcus aureus [5] makes this scaffold ideal for developing narrow-spectrum antibacterial agents targeting Enterobacteriaceae. This selectivity profile is particularly valuable for agricultural biocontrol formulations where preservation of beneficial Gram-positive soil microbiota is critical, and for combination therapy approaches requiring pathogen-specific targeting.

AChE Negative Control for Lichenic Acid Screening

The systematic ester-toxicity relationship established in the Artemia salina model—with LD50 values spanning from 27.2 µM (methyl ester) to >1,750 µM (higher alkyl esters) [5]—provides a rational design framework for agrochemical lead optimization. The n-pentyl ester specifically demonstrated 42% root growth inhibition and 24% coleoptile growth inhibition in Allium cepa phytotoxicity assays [6], while the iso-propyl and sec-butyl esters showed 59% and 56% hypocotyl growth inhibition respectively [6], demonstrating that esterification of the 4-methoxy scaffold yields herbicidally active compounds with tunable potency and selectivity.

Cannabinoid Analog Synthesis with Orthogonal Protection

For pharmaceutical manufacturers synthesizing cannabinoid derivatives under GMP conditions, the confirmed absence of acetylcholinesterase inhibitory activity in this compound [7] provides a distinct quality advantage over perlatolic acid, which exhibits 20% AChE inhibition at 250 µM [7]. This pharmacological cleanliness simplifies impurity profiling, reduces the analytical burden of demonstrating absence of neuroactive contaminants in final drug substance, and supports cleaner toxicology packages for IND/IMPD submissions.

Application
Selection Property
Validation Focus
Antibacterial selectivity screening (E. coli-focused)
4-Methoxy antibacterial selectivity profile
E. coli vs. S. aureus selectivity differentiation
Anti-inflammatory depside synthesis research
Depside building block with native 4-methoxy protection
mPGES-1/5-LOX dual inhibition in synthesized depsides
AChE assay negative control use
Reported AChE-inactive profile (no inhibition at tested concentrations)
Absence of AChE interference in lichen metabolite screening
Cannabinoid analog synthesis research
Native C-4 methoxy protection for regioselective C-2 derivatization
Step economy and demethylation compatibility in synthetic route
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